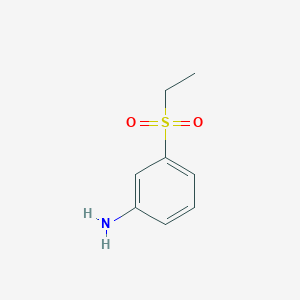
3-(Ethanesulfonyl)aniline
Vue d'ensemble
Description
3-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of anilines, including 3-(Ethanesulfonyl)aniline, can be achieved through various methods. For instance, aniline can be polymerized under different experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method using p-toluene sulphonic acid . Another method involves the polymerization of new aniline derivatives . Additionally, aniline synthesis can be achieved by amination (arylation) .Molecular Structure Analysis
The molecular structure of 3-(Ethanesulfonyl)aniline consists of an aniline (C6H5NH2) core with an ethanesulfonyl group attached . The molecular weight of this compound is 185.25 .Chemical Reactions Analysis
Aniline, the core structure of 3-(Ethanesulfonyl)aniline, can undergo various chemical reactions. For instance, aniline can be synthesized through reactions involving arenediazonium salts . It can also undergo oxidation reactions .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
3-(Ethanesulfonyl)aniline and its derivatives play a role in palladium-catalyzed amination reactions. For example, 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative, serves as an ammonia equivalent for aminating aryl halides, leading to the synthesis of anilines, including those with sensitive functional groups (Anjanappa et al., 2008).
Synthesis of Polyaniline Nanotubes
Aniline oxidation plays a critical role in creating polyaniline nanotubes. The oxidation process involves two phases: neutral aniline molecule oxidation at low acidity and anilinium cation oxidation at higher acidity. These phases yield distinct products, including aniline oligomers and polyaniline nanotubes, which are partly sulfonated and contain phenazine units (Stejskal et al., 2006).
Electro-Catalysis
3-(Ethanesulfonyl)aniline is involved in enhancing the performance of electrocatalysts for oxygen evolution reactions. Its use as a capping agent in mixed-metal oxide films has led to improved mass activity and helped in activating Fe sites for oxygen evolution (Bates et al., 2016).
Gas Sensing Technology
Aniline derivatives, particularly those involving graphene oxide, are significant in developing NH3 gas sensors. The chemically reduced graphene oxide attached with polyaniline exhibits high sensitivity and excellent recovery, making it a promising material for NH3 detection (Huang et al., 2013).
Advanced Oxidation Processes
3-(Ethanesulfonyl)aniline contributes to the efficiency of advanced oxidation processes (AOPs) in water treatment. The Fe(III)-S(IV) system, using aniline as a pollutant model, shows enhanced oxidation efficiency, highlighting the role of different oxysulfur radicals (Yuan et al., 2019).
Chemoselective Hydrogenation
Derivatives of 3-(Ethanesulfonyl)aniline are used in the chemoselective hydrogenation of nitroarenes, producing anilines with high selectivity and activity. This process is crucial in manufacturing agrochemicals, pharmaceuticals, and dyes (Wei et al., 2014).
In Situ Polymerization
In situ polymerization of aniline sulfonic acid derivatives, which are related to 3-(Ethanesulfonyl)aniline, into layered double hydroxide interlamellar spaces has been explored. This process involves evaluating the connectivity between guest monomers, showing potential in various material science applications (Moujahid et al., 2005).
Orientations Futures
The future directions of research on aniline derivatives, including 3-(Ethanesulfonyl)aniline, could involve their use in various applications. For instance, polyaniline, a polymer of aniline, has been extensively studied due to its potential applications in rechargeable batteries, modern optical information storage, shielding of electromagnetic interference, and more . Another study highlighted the advantage of using sulfonyl fluoride as a sulfonylation reagent in the visible-light-mediated sulfonylation of anilines .
Propriétés
IUPAC Name |
3-ethylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQLGLOYPISKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethanesulfonyl)aniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


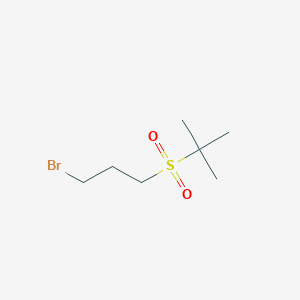
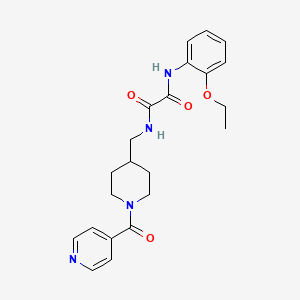
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)
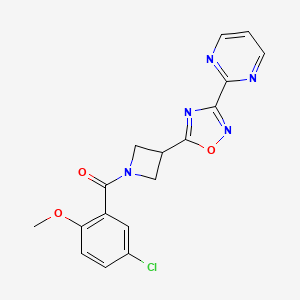
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)
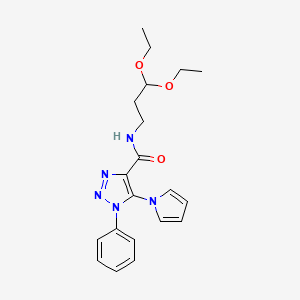
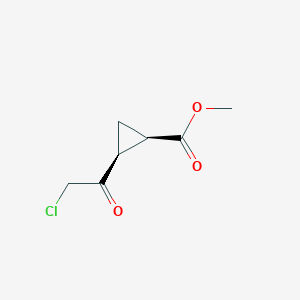
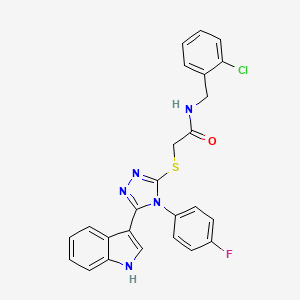
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
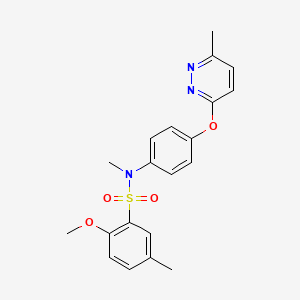
![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
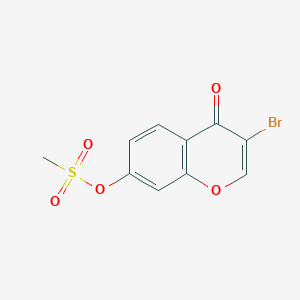
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide](/img/structure/B2978193.png)